molecular formula C18H27N3O4S B5262445 N-CYCLOHEXYL-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXAMIDE

N-CYCLOHEXYL-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B5262445
M. Wt: 381.5 g/mol
InChI Key: JTLHYLBYQOYFJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOHEXYL-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cyclohexyl group, a methoxybenzenesulfonyl group, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of cyclohexylamine with 4-methoxybenzenesulfonyl chloride to form N-cyclohexyl-4-methoxybenzenesulfonamide. This intermediate is then reacted with piperazine-1-carboxamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-CYCLOHEXYL-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. It is believed to modulate certain pathways by binding to receptors or enzymes, thereby altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOHEXYL-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOTHIOAMIDE
  • N-HYDROXY-1-(4-METHOXYPHENYL)SULFONYL-4-BENZYLOXYCARBONYL-PIPERAZINE-2-CARBOXAMIDE

Uniqueness

N-CYCLOHEXYL-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-cyclohexyl-4-(4-methoxyphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-25-16-7-9-17(10-8-16)26(23,24)21-13-11-20(12-14-21)18(22)19-15-5-3-2-4-6-15/h7-10,15H,2-6,11-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLHYLBYQOYFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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